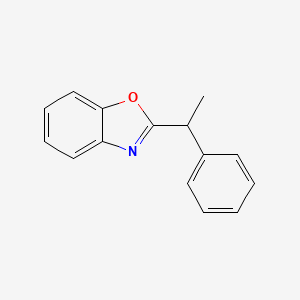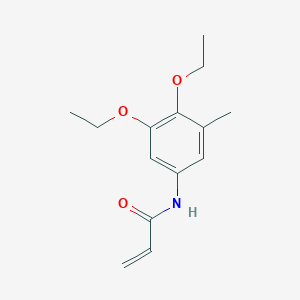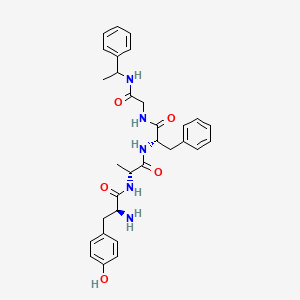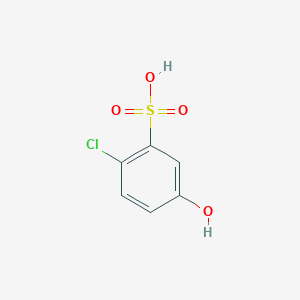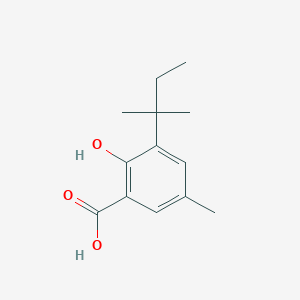![molecular formula C20H26O7 B14367347 Acetic acid;2-[4-(4-methylpent-3-enyl)furan-2-yl]benzene-1,4-diol CAS No. 90685-57-7](/img/structure/B14367347.png)
Acetic acid;2-[4-(4-methylpent-3-enyl)furan-2-yl]benzene-1,4-diol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of acetic acid;2-[4-(4-methylpent-3-enyl)furan-2-yl]benzene-1,4-diol involves multiple steps, typically starting with the preparation of the furan and benzene intermediates. The key steps include:
Formation of the Furan Ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Attachment of the Benzene Ring: The benzene ring can be introduced via a Friedel-Crafts alkylation reaction, using suitable catalysts like aluminum chloride.
Introduction of the Acetic Acid Group: This step involves the acetylation of the benzene ring, often using acetic anhydride in the presence of a catalyst like sulfuric acid.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques like chromatography can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the furan ring, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can target the carbonyl groups, converting them into alcohols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens (for electrophilic substitution) and nucleophiles (for nucleophilic substitution) are employed under various conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
Scientific Research Applications
Acetic acid;2-[4-(4-methylpent-3-enyl)furan-2-yl]benzene-1,4-diol has diverse applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in studies of enzyme inhibition and receptor binding.
Medicine: Potential therapeutic applications include its use as an antioxidant or anti-inflammatory agent.
Industry: It can be used in the production of polymers, resins, and other industrial chemicals.
Mechanism of Action
The mechanism by which acetic acid;2-[4-(4-methylpent-3-enyl)furan-2-yl]benzene-1,4-diol exerts its effects involves interactions with specific molecular targets. For example, its antioxidant activity may be due to its ability to donate electrons and neutralize free radicals. The compound may also interact with enzymes and receptors, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
Uniqueness
Compared to similar compounds, acetic acid;2-[4-(4-methylpent-3-enyl)furan-2-yl]benzene-1,4-diol stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties
Properties
CAS No. |
90685-57-7 |
|---|---|
Molecular Formula |
C20H26O7 |
Molecular Weight |
378.4 g/mol |
IUPAC Name |
acetic acid;2-[4-(4-methylpent-3-enyl)furan-2-yl]benzene-1,4-diol |
InChI |
InChI=1S/C16H18O3.2C2H4O2/c1-11(2)4-3-5-12-8-16(19-10-12)14-9-13(17)6-7-15(14)18;2*1-2(3)4/h4,6-10,17-18H,3,5H2,1-2H3;2*1H3,(H,3,4) |
InChI Key |
GPHXVKPOZUCENU-UHFFFAOYSA-N |
Canonical SMILES |
CC(=CCCC1=COC(=C1)C2=C(C=CC(=C2)O)O)C.CC(=O)O.CC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-[Methoxy(phenyl)methylidene]-2,2-dimethylbicyclo[2.2.1]heptane](/img/structure/B14367276.png)
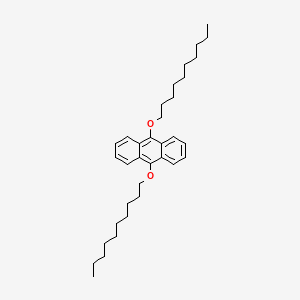

![2-[(8,8-Diethoxyoctyl)oxy]oxane](/img/structure/B14367281.png)
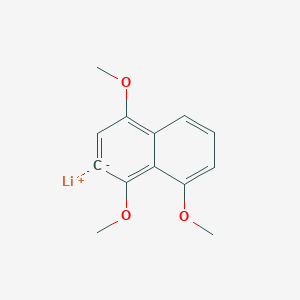
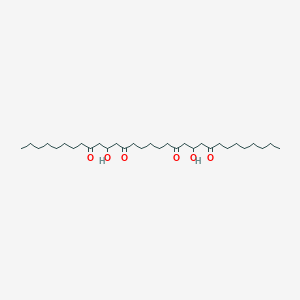
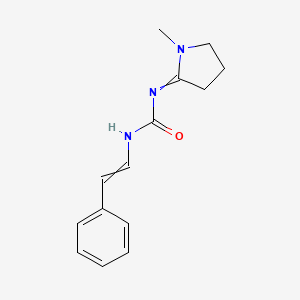
![1-[4-(Ethylsulfanyl)-5-phenyl-2H-1,3-dithiol-2-yl]piperidine](/img/structure/B14367305.png)
